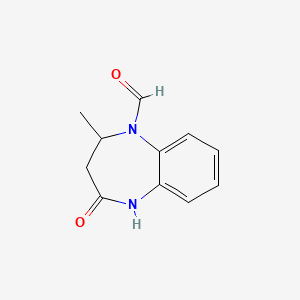![molecular formula C14H13ClN4O B2640566 1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-18-6](/img/structure/B2640566.png)
1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl group at position 1 and a propyl group at position 5.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit epidermal growth factor receptor tyrosine kinase (egfr-tk) . EGFR-TK plays a crucial role in many cellular activities, including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
Similar compounds have shown significant inhibitory activities against egfr-tk . This inhibition could potentially lead to a decrease in the aberrant catalytic activity of PTKs, which are often caused by mutation or over-expression and are associated with numerous pathological diseases, including cancer .
Biochemical Pathways
Similar compounds have been reported to inhibit the phosphorylation of akt and downstream biomarkers . This suggests that 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one might affect the Akt signaling pathway, which plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
Similar compounds have been reported to induce cell cycle arrest at the s phase with a subsequent increase in pre-g cell population . They also increased the percentage of apoptotic cells in a time-dependent manner .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues . This interaction disrupts the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one exhibits significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis . The compound also affects cell signaling pathways, particularly the epidermal growth factor receptor (EGFR) pathway . By inhibiting EGFR tyrosine kinase activity, it reduces cell proliferation and induces apoptosis . Additionally, 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with CDK2 and EGFR . The compound binds to the active site of CDK2, forming hydrogen bonds with key residues, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Additionally, the compound inhibits EGFR tyrosine kinase activity by binding to its ATP-binding site, blocking the phosphorylation of downstream signaling proteins . This dual inhibition of CDK2 and EGFR contributes to its potent anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in therapeutic applications .
Metabolic Pathways
1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion via the kidneys . The metabolic pathways of 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects .
Subcellular Localization
1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one localizes to specific subcellular compartments, including the nucleus and cytoplasm . In the nucleus, it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . In the cytoplasm, the compound affects signaling pathways by inhibiting EGFR and other cytoplasmic kinases . The subcellular localization of 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one is critical for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 3-chlorophenyl-2-cyanoacrylate. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-propyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds in the pyrazolo[3,4-d]pyrimidine family:
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-2-6-18-9-16-13-12(14(18)20)8-17-19(13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQGAPSMILCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2640486.png)
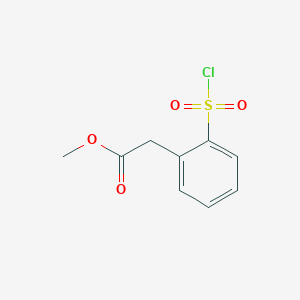
![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)
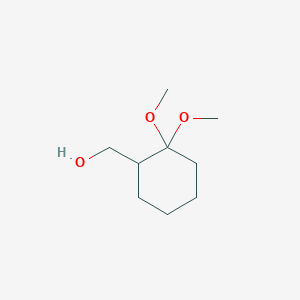

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)
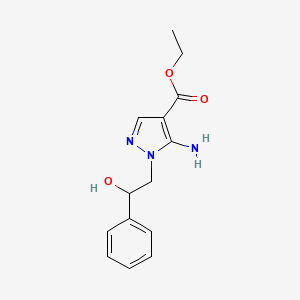
![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)
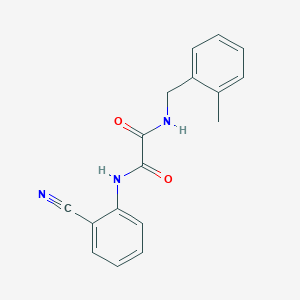
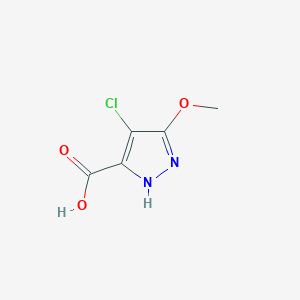
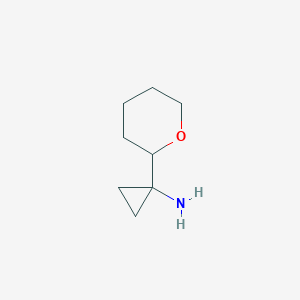
![N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2640505.png)
